2-Bromo-4-fluoro-5-methoxybenzoic acid
Overview
Description
2-Bromo-4-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It is known that benzoic acid derivatives can exert their effects through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Benzoic acid derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The bioavailability of a compound is influenced by these properties, which determine how much of the compound reaches its target sites in the body .
Result of Action
The effects of a compound at the molecular and cellular levels are determined by its interactions with its targets and the resulting changes in biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-methoxybenzoic acid . These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methoxybenzoic acid typically involves the bromination and fluorination of a methoxy-substituted benzoic acid precursor. One common method includes:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, optimized for yield and purity. These processes often use continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds.
Reduction Products: Benzyl alcohol derivatives.
Scientific Research Applications
2-Bromo-4-fluoro-5-methoxybenzoic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development, particularly in anti-inflammatory and anticancer agents.
Industry: Employed in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 2-Bromo-5-methoxybenzoic acid
- 4-Bromo-2-fluoro-5-methylbenzoic acid
Comparison: 2-Bromo-4-fluoro-5-methoxybenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a methoxy group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in specific synthetic applications and research contexts, where similar compounds might not provide the same reactivity or selectivity.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECJSMILDFGZPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700771 | |
Record name | 2-Bromo-4-fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-21-1 | |
Record name | 2-Bromo-4-fluoro-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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